molecular formula C12H15NO5 B12003154 5-Nitro-2-(pentyloxy)benzoic acid CAS No. 13851-58-6

5-Nitro-2-(pentyloxy)benzoic acid

Cat. No.: B12003154
CAS No.: 13851-58-6
M. Wt: 253.25 g/mol
InChI Key: MGKBBHUHDLWHHV-UHFFFAOYSA-N
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Description

5-Nitro-2-(pentyloxy)benzoic acid is an organic compound with the molecular formula C12H15NO5. It is characterized by a nitro group (-NO2) and a pentyloxy group (-OC5H11) attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pentyloxy)benzoic acid typically involves the nitration of 2-(pentyloxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale Reactors: Use of industrial reactors with precise temperature control.

    Continuous Stirring: Ensuring uniform mixing and reaction completion.

    Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pentyloxy)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Sulfuric acid, hydrochloric acid, palladium on carbon.

Major Products Formed

    Reduction: 5-Amino-2-(pentyloxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

5-Nitro-2-(pentyloxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pentyloxy)benzoic acid depends on its chemical structure and the specific context of its application. Generally, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pentyloxy group may influence the compound’s solubility and interaction with lipid membranes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-(methoxy)benzoic acid: Similar structure with a methoxy group instead of a pentyloxy group.

    5-Nitro-2-(ethoxy)benzoic acid: Similar structure with an ethoxy group instead of a pentyloxy group.

    5-Nitro-2-(butoxy)benzoic acid: Similar structure with a butoxy group instead of a pentyloxy group.

Uniqueness

5-Nitro-2-(pentyloxy)benzoic acid is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties such as solubility and hydrophobicity. These properties can influence the compound’s reactivity and interaction with biological systems, making it a valuable compound for specific research applications.

Properties

13851-58-6

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

5-nitro-2-pentoxybenzoic acid

InChI

InChI=1S/C12H15NO5/c1-2-3-4-7-18-11-6-5-9(13(16)17)8-10(11)12(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15)

InChI Key

MGKBBHUHDLWHHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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